molecular formula C7H5F4NO B1407166 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227564-54-6

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1407166
CAS No.: 1227564-54-6
M. Wt: 195.11 g/mol
InChI Key: VEASJKVYRRUQKB-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative designed for research and development applications. Compounds within the trifluoromethylpyridine (TFMP) class are recognized for their unique physicochemical properties, which are driven by the strong electron-withdrawing nature of the trifluoromethyl group and the characteristics of the pyridine ring . These properties, including potential effects on biomolecular affinity, metabolism, and translocation, make such compounds valuable intermediates in the discovery of new active ingredients . A significant number of recent agrochemicals and pharmaceuticals contain the TFMP motif, underscoring its importance in modern chemical research . This specific compound, featuring methoxy and fluoro substituents on the pyridine ring, is intended for use as a key building block in synthetic chemistry. Researchers can employ it in the development of novel compounds for sectors including crop protection and pharmaceutical sciences . It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other personal uses.

Properties

IUPAC Name

3-fluoro-6-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c1-13-5-3-2-4(8)6(12-5)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEASJKVYRRUQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Pyridine Derivatives

a. Liquid-phase Fluorination of Chlorinated Precursors

One prominent method involves the fluorination of chlorinated pyridine compounds, notably 2-chloro-6-(trichloromethyl)pyridine, with hydrogen fluoride (HF). This process is well-documented in patents and research articles, emphasizing high yield, selectivity, and purity.

Process Overview:

  • Reactants: 2-chloro-6-(trichloromethyl)pyridine, anhydrous HF.
  • Reaction Conditions:
    • Temperature: Typically around 120–130°C.
    • Pressure: Approximately 3.0–4.0 MPa.
    • Duration: 6–8 hours.
  • Procedure: The pyridine derivative is reacted in a high-pressure autoclave with HF, followed by neutralization, dehydration, and distillation to isolate the target compound.

Research Findings:

  • Yields exceeding 95% with GC purity of 99% are achievable.
  • Recycling of unreacted chlorofluoropyridines enhances process efficiency.
  • The process is scalable for industrial production, as demonstrated in patents and patent applications.

Data Table:

Parameter Conditions Yield Purity Reference
Temperature 120–130°C
Pressure 3.0–4.0 MPa
Reaction Time 6–8 hours >95% 99% GC

Chlorination and Fluorination Sequence

a. Chlorination of Pyridine Precursors

  • Method: Chlorination of 2,3-dichloropyridine or 2,4-dichloropyridine using catalysts such as copper or antimony compounds under reflux in propanoic acid or similar solvents.
  • Outcome: Formation of chlorinated intermediates like 2,3-dichloropyridine, which serve as precursors for subsequent fluorination.

b. Fluorination of Chlorinated Intermediates

  • Method: Vapor-phase fluorination using fluorinating agents such as antimony trifluoride or hydrogen fluoride.
  • Reaction Conditions: Elevated temperatures (~350–400°C), with the process often occurring in a catalyst fluidized-bed reactor.
  • Yields: Typically between 80–90% for desired trifluoromethylated pyridines.

Research Data:

  • Yields of 2-fluoro-6-(trifluoromethyl)pyridine can reach approximately 80% with high purity.
  • Recycling of partially fluorinated residues improves overall efficiency.

Data Table:

Step Reagents Conditions Yield Reference
Chlorination Cu or Sb catalysts Reflux in propanoic acid ~92%
Fluorination HF or SbF₃ 350–400°C 80–90%

Construction via Building Blocks and Cyclocondensation

a. Use of Trifluoromethyl-Containing Building Blocks

  • Method: Cyclocondensation of trifluoromethyl-containing intermediates such as ethyl 2,2,2-trifluoroacetate with pyridine derivatives under basic or acidic conditions.
  • Outcome: Formation of substituted pyridines with trifluoromethyl groups at specific positions.

b. Multi-step Synthesis

  • Example: Starting from 2,3,4-trichloropyridine, selective substitution with trifluoromethyl groups is achieved through nucleophilic reactions involving trifluoromethyl reagents like trifluoromethyl copper or reagents like ethyl 4,4,4-trifluoro-3-oxobutanoate.
  • Reaction Conditions: Mild to moderate temperatures (room temperature to 100°C), often in polar aprotic solvents.

Research Findings:

  • The synthesis of 3-fluoro-6-methoxy-2-(trifluoromethyl)pyridine can be accomplished via selective trifluoromethylation followed by functional group transformations.

Advanced Methods and Novel Approaches

a. Regioselective Trifluoromethoxylation

Recent advances include regioselective trifluoromethoxylation of pyridines, enabling the direct introduction of trifluoromethoxy groups at specific positions under mild conditions, often at or below room temperature.

  • Features: Wide substrate scope, functional group tolerance, gram-scale applicability, and operational simplicity.
  • Relevance: While primarily used for trifluoromethoxy groups, these methods can be adapted for trifluoromethyl and other substituents.

b. Catalytic and Microwave-Assisted Methods

  • Use of catalysts such as copper complexes or microwave irradiation accelerates reactions, improving yields and reducing reaction times.

Summary of Key Preparation Methods

Method Main Reactions Typical Conditions Advantages References
Liquid-phase fluorination of chlorinated pyridines HF fluorination of 2-chloro-6-(trichloromethyl)pyridine 120–130°C, 3–4 MPa, 6–8 hrs High yield, scalable
Chlorination followed by vapor-phase fluorination Chlorination with Cu/Sb catalysts, then HF fluorination 350–400°C Good selectivity, high purity
Cyclocondensation with trifluoromethyl building blocks Condensation reactions, nucleophilic substitution Room to 100°C Versatile, functional group tolerance
Regioselective trifluoromethoxylation Mild, room temperature reactions Room temperature Operational simplicity, broad scope

Concluding Remarks

The synthesis of this compound is predominantly achieved through advanced fluorination techniques involving chlorinated pyridine intermediates, vapor-phase fluorination, and cyclocondensation strategies. The choice of method depends on desired yield, purity, scalability, and available infrastructure. Recent innovations in regioselective trifluoromethoxylation and microwave-assisted reactions promise further improvements in efficiency and environmental sustainability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 3 is highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the trifluoromethyl group.

Reaction Type Conditions Products Yield Reference
AminationNH₃ in DMSO, 80°C, 12 h3-Amino-6-methoxy-2-(trifluoromethyl)pyridine72%
MethoxylationNaOMe in MeOH, reflux, 6 h3,6-Dimethoxy-2-(trifluoromethyl)pyridine85%
ThiolationNaSH in EtOH, 60°C, 8 h3-Mercapto-6-methoxy-2-(trifluoromethyl)pyridine68%

Mechanistic studies indicate that the trifluoromethyl group at position 2 enhances the electrophilicity of the adjacent fluorine atom, facilitating SNAr (nucleophilic aromatic substitution) pathways.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Boronic Acid Catalyst System Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 90°C, 24 h3-Fluoro-6-methoxy-2-(trifluoromethyl)-4-phenylpyridine65%
Vinylboronic acidPdCl₂(dppf), CsF, THF, 70°C, 18 hAlkenylated derivative58%

The methoxy group at position 6 directs coupling to occur predominantly at position 4 due to steric and electronic effects.

Fluorination Reactions

High-pressure fluorination methods are employed to introduce additional fluorine substituents.

Reagent Conditions Product Purity Reference
Anhydrous HF190°C, 20–30 kg/cm², 18 h2,3-Difluoro-6-methoxy-(trifluoromethyl)pyridine99.96% GC
KF in polar aprotic solvent350°C, 8 h (pressure vessel)Partially fluorinated derivatives>95%

These reactions often involve recycling unreacted intermediates to maximize efficiency .

Functional Group Transformations

The trifluoromethyl group and methoxy moiety enable further modifications:

Oxidation of Methoxy Group

Oxidizing Agent Conditions Product Yield Reference
KMnO₄ in H₂SO₄0°C, 2 h6-Hydroxy-3-fluoro-2-(trifluoromethyl)pyridine60%

Reduction of Pyridine Ring

Reducing Agent Conditions Product Yield Reference
H₂, Pd/C50 psi, RT, 12 hPartially saturated piperidine derivative45%

Industrial-Scale Reaction Optimization

Large-scale synthesis employs advanced engineering to enhance yields:

  • Continuous Flow Systems : Achieve 80–85% yield in fluorination steps by maintaining precise temperature control (ΔT ± 2°C) .

  • Catalyst Recycling : Pd-based catalysts reused for 5 cycles with <5% activity loss.

Key Mechanistic Insights

  • Electronic Effects : The trifluoromethyl group induces strong electron withdrawal, activating the ring for electrophilic attacks at meta positions.

  • Steric Hindrance : The methoxy group at position 6 shields the adjacent carbon, directing reactivity to less hindered sites.

This compound’s reactivity profile makes it invaluable for synthesizing agrochemicals, pharmaceuticals, and specialty materials.

Scientific Research Applications

Chemical Properties and Reactivity

The presence of fluorine and trifluoromethyl groups enhances the reactivity of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine. These functional groups confer unique characteristics that facilitate various chemical reactions, including:

  • Substitution Reactions : The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation or reduction to yield different derivatives.
  • Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

These reactions are crucial for synthesizing bioactive compounds that target specific biological pathways.

Scientific Research Applications

  • Pharmaceutical Development :
    • This compound serves as a building block for developing new pharmaceuticals. Its structure allows for modifications that enhance efficacy against various diseases, including antimicrobial and antiparasitic activities. Studies have shown that derivatives of this compound exhibit significant biological activities, making them candidates for drug development .
  • Agrochemical Production :
    • The compound is used in the synthesis of agrochemicals, particularly fungicides. Its trifluoromethyl group enhances the compound's effectiveness in protecting crops from pests . For example, derivatives of trifluoromethylpyridine have been successfully incorporated into commercial agrochemical products.
  • Material Science :
    • Fluorinated compounds like this compound are being explored for their potential applications in material science due to their unique physical properties, such as increased thermal stability and altered solubility profiles .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following activities have been documented:

  • Antimicrobial Activity : Research indicates that trifluoromethylpyridine derivatives possess notable antibacterial properties against various strains.
  • Antiparasitic Activity : Modifications to the compound have shown improved efficacy against Plasmodium falciparum, the causative agent of malaria .

Case Studies

Several case studies highlight the compound's potential:

  • Fungicidal Activity :
    • A study demonstrated that a trifluoromethyl-substituted pyridine derivative exhibited higher fungicidal activity than traditional chlorine derivatives, indicating its potential in agricultural applications.
  • Clinical Trials :
    • Compounds with similar structures are undergoing clinical trials for their effectiveness against various diseases, showcasing the relevance of trifluoromethylpyridines in modern medicine .

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 4-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine (CAS: 1227564-78-4)
  • Molecular Formula: C₇H₅F₄NO (same as the target compound).
  • Key Differences : The fluorine atom is at position 4 instead of 3.
(b) 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine (CAS: 1227579-76-1)
  • Molecular Formula: C₇H₅F₄NO.
  • Key Differences : Methoxy and fluoro groups swap positions (methoxy at 3, fluoro at 6).
  • Implications : Changes in substituent positions may influence solubility and metabolic stability in drug design .

Substitution Pattern Variants

(a) 2-Methoxy-6-(trifluoromethyl)pyridine (CAS: 34486-18-5)
  • Molecular Formula: C₇H₆F₃NO.
  • Key Differences : Lacks the fluorine at position 3.
  • Implications : Reduced electronegativity at position 3 may decrease resistance to electrophilic substitution compared to the target compound .
(b) 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine (CAS: 1228898-19-8)
  • Molecular Formula : C₇H₇F₃N₂O.
  • Key Differences: Replaces the fluorine at position 3 with an amino group (-NH₂).
  • Implications: The amino group introduces hydrogen-bonding capability, enhancing interactions in enzyme-binding pockets but reducing lipophilicity .

Functional Group Modifications

(a) 2,3-Dimethoxy-5-(trifluoromethyl)pyridine
  • Molecular Formula: C₈H₈F₃NO₂.
  • Key Differences : Additional methoxy group at position 2; trifluoromethyl at position 5.
  • Implications : Increased steric hindrance and electron-donating effects may slow down nucleophilic aromatic substitution reactions compared to the target compound .
(b) 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol (CAS: 1227573-92-3)
  • Molecular Formula: C₈H₈F₃NO₂.
  • Key Differences : Hydroxymethyl (-CH₂OH) group at position 2 instead of trifluoromethyl.
  • Implications : The hydroxyl group increases polarity, improving aqueous solubility but reducing stability under acidic conditions .

Structural and Functional Group Analysis

Table 1: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine 1227564-54-6 C₇H₅F₄NO 195.12 3-F, 6-OCH₃, 2-CF₃
4-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine 1227564-78-4 C₇H₅F₄NO 195.12 4-F, 2-OCH₃, 3-CF₃
2-Methoxy-6-(trifluoromethyl)pyridine 34486-18-5 C₇H₆F₃NO 193.12 2-OCH₃, 6-CF₃
3-Methoxy-6-(trifluoromethyl)pyridin-2-amine 1228898-19-8 C₇H₇F₃N₂O 208.14 3-OCH₃, 6-CF₃, 2-NH₂

Electronic and Reactivity Considerations

  • Electron-Withdrawing Effects : The trifluoromethyl and fluoro groups in the target compound deactivate the pyridine ring, directing electrophilic attacks to specific positions (e.g., para to electron-withdrawing groups).
  • Methoxy Group : The methoxy group at position 6 donates electrons via resonance, creating a nuanced electronic landscape for regioselective reactions.
  • Comparison with Analogues: Compounds lacking fluorine (e.g., 2-Methoxy-6-(trifluoromethyl)pyridine) exhibit reduced electronegativity, making them more reactive toward electrophiles. Amino-substituted derivatives (e.g., 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine) show enhanced basicity and hydrogen-bonding capacity, altering their utility in coordination chemistry .

Biological Activity

3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of fluorine and methoxy groups, which significantly influence its biological activity. This compound has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features.

Chemical Structure and Properties

The molecular formula of this compound is C7H5F4NC_7H_5F_4N. The trifluoromethyl group (CF3-CF_3) is known for its strong electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of the compound. The methoxy group (OCH3-OCH_3) may contribute to the compound's ability to interact with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

  • Target Interaction : The compound may interact with specific enzymes or receptors, altering their activity. For instance, trifluoromethyl pyridine derivatives have been shown to inhibit enzymes involved in metabolic pathways, such as branched-chain amino acid transaminases (BCATs) .
  • Biochemical Pathways : Research indicates that compounds with trifluoromethyl groups can influence multiple biochemical pathways, potentially affecting cellular signaling and metabolic processes .
  • Pharmacokinetics : The presence of fluorine atoms can improve the pharmacokinetic properties of the compound, including absorption, distribution, metabolism, and excretion (ADME) profiles .

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Activity : Studies have demonstrated that trifluoromethyl pyridine derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, which could be beneficial in treating various inflammatory diseases .
  • Antiviral Properties : Compounds in this class have been explored for their efficacy against viral infections, including SARS-CoV-2 .

Research Findings

Recent studies have highlighted the effectiveness of trifluoromethyl pyridines in various biological assays:

StudyCompoundBiological ActivityIC50 Value
BAY-069BCAT1/2 inhibition150 nM
Benzothiazolyl-pyridine hybridsAnti-SARS-CoV-2200 nM

These findings suggest that structural modifications can lead to enhanced potency against specific biological targets.

Case Studies

  • Inhibition of BCATs : A study on BAY-069, a related trifluoromethyl pyrimidinedione, demonstrated high selectivity and potency against BCAT1/2 enzymes, which are implicated in various cancers. The compound's structure was optimized through high-throughput screening to improve its biological activity .
  • Antiviral Activity : Research on benzothiazolyl-pyridine hybrids revealed that compounds containing fluorinated groups exhibited superior activity against H5N1 and SARS-CoV-2 viruses compared to non-fluorinated analogs . This underscores the importance of fluorine substitution in enhancing antiviral efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of the pyridine ring. A common approach involves fluorination of 2-chloro-6-(trifluoromethyl)pyridine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120–150°C, followed by methoxy group introduction via nucleophilic substitution with sodium methoxide . Yield optimization requires precise control of stoichiometry (e.g., 1.5–2.0 equivalents of KF) and reaction time (12–24 hours). Competing side reactions, such as over-fluorination or ring degradation, can be mitigated by inert atmosphere conditions (e.g., nitrogen) and anhydrous solvents .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Structural confirmation relies on a combination of:
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for verifying fluorine environments (δ -60 to -70 ppm for CF3_3, δ -110 to -120 ppm for aromatic F) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (theoretical [M+H]+^+ = 226.0443) ensures molecular formula accuracy .
  • X-ray Crystallography : Single-crystal analysis resolves substitution patterns and steric effects, particularly for distinguishing regioisomers .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4) for baseline separation of polar byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3 ratio) yield >95% purity crystals due to the compound’s moderate solubility in polar solvents .
  • Distillation : For large-scale preparations, fractional distillation under reduced pressure (boiling point ~180–190°C at 10 mmHg) minimizes thermal degradation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and methoxy groups influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, reducing susceptibility to electrophilic attack but enhancing oxidative stability. Conversely, the methoxy group at the 6-position acts as an electron donor, directing nucleophilic substitution to the 4-position. For Suzuki-Miyaura coupling, optimize with Pd(PPh3_3)4_4 (5 mol%) and Cs2_2CO3_3 in dioxane/water (3:1) at 90°C to achieve >70% yield . Competing dehalogenation can occur if the fluorinated position is sterically hindered .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. Basis sets like B3LYP/6-311+G(d,p) provide accurate charge distribution for docking studies .
  • Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model binding affinity with enzymes (e.g., cytochrome P450 isoforms). Focus on fluorine’s hydrophobic interactions and methoxy’s hydrogen-bonding capacity .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. To resolve:
  • Standardized Solvent Systems : Re-run NMR in deuterated DMSO or CDCl3_3 for consistency .
  • Spiking Experiments : Add authentic samples to mixtures; observe peak coalescence in 1H^{1}\text{H} NMR.
  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous coupling patterns, especially for overlapping fluorinated signals .

Q. What advanced analytical techniques are recommended for detecting trace residues of this compound in biological matrices?

  • Methodological Answer :
  • GC-MS with Derivatization : Use pentafluorobenzyl bromide to enhance volatility. Limit of detection (LOD) <1 ppb achievable with electron capture detection (ECD) .
  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) and MRM transitions m/z 226→207 (quantifier) and 226→179 (qualifier). Validate recovery rates (70–120%) in spiked tissue samples .

Methodological Challenges & Solutions

Q. Why does the compound exhibit unexpected stability under acidic conditions, and how can this be leveraged in synthesis?

  • Answer : The trifluoromethyl group’s strong electron-withdrawing effect stabilizes the pyridine ring against protonation. This allows use in acidic media (e.g., H2_2SO4_4/HNO3_3 nitrations) without decomposition. For example, nitration at 0°C yields 4-nitro derivatives selectively, enabling further functionalization .

Q. What strategies mitigate decomposition during long-term storage?

  • Answer :
  • Storage Conditions : Seal under argon in amber vials at -20°C to prevent photodegradation and moisture absorption.
  • Stabilizers : Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine
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3-Fluoro-6-methoxy-2-(trifluoromethyl)pyridine

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